molecular formula C11H16N2O2 B8526978 5-(Azetidin-3-yloxy)-2-(ethoxymethyl)pyridine

5-(Azetidin-3-yloxy)-2-(ethoxymethyl)pyridine

Cat. No. B8526978
M. Wt: 208.26 g/mol
InChI Key: PBOZIEBKJTYQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yloxy)-2-(ethoxymethyl)pyridine is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Azetidin-3-yloxy)-2-(ethoxymethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Azetidin-3-yloxy)-2-(ethoxymethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Azetidin-3-yloxy)-2-(ethoxymethyl)pyridine

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-(azetidin-3-yloxy)-2-(ethoxymethyl)pyridine

InChI

InChI=1S/C11H16N2O2/c1-2-14-8-9-3-4-10(7-13-9)15-11-5-12-6-11/h3-4,7,11-12H,2,5-6,8H2,1H3

InChI Key

PBOZIEBKJTYQES-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC=C(C=C1)OC2CNC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 3-{[6-(hydroxymethyl)pyridin-3-yl]oxy}azetidine-1-carboxylate (242 mg) and THF (3 ml) were mixed, and triethylamine (182 mg) and methanesulfonyl chloride (147 mg) were added thereto, followed by stirring at room temperature for 1 hour. In another flask, THF (3 ml) and EtOH (237 mg) were mixed, and NaH was added thereto, followed by stirring at room temperature for 10 minutes. The reaction mixture prepared immediately before was added thereto, followed by stirring at room temperature for 1 hour. Water and EtOAc were added to the reaction mixture, and the organic layer was concentrated under reduced pressure. DCE (4 ml) and TFA (1 ml) were added to the obtained residue, followed by stirring at room temperature for 5 hours, and then concentrating under reduced pressure. CHCl3 and a 1 M aqueous NaOH solution were added to the residue, and the organic layer was dried over Na2SO4 and then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH) to obtain 5-(azetidin-3-yloxy)-2-(ethoxymethyl)pyridine (131 mg).
Name
tert-Butyl 3-{[6-(hydroxymethyl)pyridin-3-yl]oxy}azetidine-1-carboxylate
Quantity
242 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
237 mg
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
147 mg
Type
reactant
Reaction Step Five
Quantity
182 mg
Type
solvent
Reaction Step Five

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